molecular formula C4H7BrO2 B1266232 2-Bromomethyl-1,3-dioxolane CAS No. 4360-63-8

2-Bromomethyl-1,3-dioxolane

Cat. No. B1266232
CAS RN: 4360-63-8
M. Wt: 167 g/mol
InChI Key: CKIIJIDEWWXQEA-UHFFFAOYSA-N
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Description

2-Bromomethyl-1,3-dioxolane (2-BrMeDox) is an organic compound that is commonly used as a reagent in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in polar solvents. It is a versatile and valuable reagent for the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals.

Scientific Research Applications

Organic Synthesis

2-Bromomethyl-1,3-dioxolane is often used as a reagent in organic synthesis . It can participate in various reactions to form new compounds, contributing to the diversity and complexity of organic molecules.

Preparation of Alfa, Beta-Unsaturated Aldehydes

This compound can be used in the preparation of alfa, beta-unsaturated aldehydes . These types of aldehydes are important in organic chemistry and biochemistry, as they can participate in various reactions and serve as precursors to many other compounds.

Synthesis of Monoacetals

2-Bromomethyl-1,3-dioxolane can also be used in the synthesis of 1,4-dialdehyde monoacetals . Monoacetals are a type of acetal that are often used as protecting groups in organic synthesis.

Synthesis of Monomers

This compound can be used in the synthesis of monomers . Monomers are small molecules that can be joined together to form polymers, which are large, complex molecules with a wide range of applications in materials science, biology, and medicine.

Building Blocks in Chemical Synthesis

2-Bromomethyl-1,3-dioxolane serves as a building block in the synthesis of more complex organic compounds . Its structure allows it to react with a variety of other compounds, making it a versatile tool in chemical synthesis.

Research and Development

In addition to its specific applications, 2-Bromomethyl-1,3-dioxolane is also used more generally in research and development . Scientists can use this compound to explore new reactions, develop new synthetic methods, and discover new chemical phenomena.

Mechanism of Action

Target of Action

It’s known that this compound can react with magnesium in tetrahydrofuran to form a corresponding grignard reagent , which is a powerful tool in organic synthesis and can react with a wide range of substrates.

Mode of Action

2-Bromomethyl-1,3-dioxolane reacts readily with magnesium in tetrahydrofuran to form the corresponding Grignard reagent . This Grignard reagent can be used as a novel and efficient d2-synthon in organic synthesis . The unusual stability of this reagent even allows the addition to unreactive carbohydrate ketones at elevated temperatures .

Biochemical Pathways

It’s known that this compound is used in the synthesis of 1,4-benzoxazepine (bzo) compounds , which suggests it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (80-82 °c/27 mmhg) and density (1613 g/mL at 25 °C) are known . These properties can influence its pharmacokinetics, including its absorption and distribution within the body.

Result of Action

Its use in the synthesis of 1,4-benzoxazepine (bzo) compounds suggests that it may contribute to the biological activities of these compounds.

Action Environment

The action of 2-Bromomethyl-1,3-dioxolane can be influenced by environmental factors such as temperature and the presence of other reactants. For example, it reacts readily with magnesium in tetrahydrofuran . Its stability allows for reactions even at elevated temperatures .

properties

IUPAC Name

2-(bromomethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIIJIDEWWXQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063431
Record name 1,3-Dioxolane, 2-(bromomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4360-63-8
Record name 2-(Bromomethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4360-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane, 2-(bromomethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane, 2-(bromomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromomethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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